N,N-Dimethylacetamide-2,2,2-D3 physical properties
N,N-Dimethylacetamide-2,2,2-D3 physical properties
Isotopologue Specifics, Physical Characterization, and Application Protocols
Executive Summary & Compound Identity
N,N-Dimethylacetamide-2,2,2-D3 (DMA-d3) is a selectively deuterated isotopologue of the polar aprotic solvent N,N-dimethylacetamide (DMAc). Unlike the fully deuterated analogue (DMA-d9), DMA-d3 possesses deuterium substitution solely at the acetyl methyl group (
This specific labeling pattern renders DMA-d3 a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy for blanking specific spectral regions and in Medicinal Chemistry for probing metabolic stability via the Kinetic Isotope Effect (KIE) at the acetyl position.[1]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | |
| CAS Number | 20255-66-7 |
| Chemical Formula | |
| Molecular Weight | 90.14 g/mol (Calculated) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Structure |
Physical & Chemical Properties
The physical behavior of DMA-d3 closely mirrors its non-deuterated parent (CAS 127-19-5), with deviations primarily in mass-dependent properties (density) and spectroscopic signatures.[1]
Table 1: Comparative Physical Data
| Property | N,N-Dimethylacetamide (Unlabeled) | N,N-Dimethylacetamide-2,2,2-D3 | Note |
| Molar Mass | 87.12 g/mol | 90.14 g/mol | +3.02 Da mass shift due to |
| Boiling Point | 165–166 °C | 165–166 °C | Isotope effect on BP is negligible for this substitution.[1] |
| Melting Point | -20 °C | ~ -20 °C | |
| Density (25°C) | 0.937 g/mL | ~0.969 g/mL (Est.)[1] | Density increases approx.[1] 3.5% due to mass increase with constant molar volume.[1] |
| Refractive Index | 1.437 | ||
| Flash Point | 63–70 °C (Open Cup) | 63–70 °C | Combustible liquid.[1] |
| Solubility | Miscible with | Miscible | Highly hygroscopic.[1] |
| Dielectric Constant | 37.8 (25 °C) | 37.8 | Excellent solvating power for salts/polymers.[1] |
Critical Insight: While boiling points remain consistent, the density of deuterated solvents is consistently higher than their protio-analogues.[1] For precise volumetric preparations (e.g., Molarity), gravimetric measurement is superior to volumetric dispensing to account for this density shift.[1]
Spectroscopic Characterization (NMR)
The primary utility of DMA-d3 lies in its unique NMR signature.[1] By deuterating the acetyl methyl, the singlet normally found at
-NMR Chemical Shift Profile (in )
-
Acetyl Methyl (
): Silent (Residual quintet may appear at ~2.08 ppm if <100% D).[1] -
N-Methyl (
): Two singlets at 2.98 ppm and 3.02 ppm .[1]-
Note: The two N-methyls are magnetically nonequivalent due to the partial double bond character of the C-N amide bond, which restricts rotation at room temperature.[1]
-
-NMR Profile
-
Carbonyl (
): ~170 ppm.[1] -
Acetyl Methyl (
): Septet at ~21 ppm (due to coupling with spin-1 Deuterium, Hz).[1]
Synthesis & Manufacturing Logic
The synthesis of DMA-d3 follows a classic acetylation pathway but utilizes deuterated acylating agents.[1] The choice of reagent dictates the isotopic purity and cost-efficiency.[1]
Synthesis Workflow
The most robust route involves the reaction of Dimethylamine (gas or salt) with Acetic Anhydride-d6 or Acetyl Chloride-d3 .[1]
Figure 1: Synthetic pathway for N,N-Dimethylacetamide-2,2,2-D3 via Acetic Anhydride-d6 acylation.[1][2] The reaction requires careful temperature control to minimize side products.
Experimental Protocols
Protocol A: Determination of Isotopic Enrichment (Atom % D)
To validate the "2,2,2-D3" claim, one must quantify the residual protio-acetyl signal relative to the fully protonated N-methyl signals.
Reagents:
-
Sample: 10 µL DMA-d3[1]
-
Solvent:
(0.6 mL) -
Internal Standard (Optional): TMS
Methodology:
-
Acquisition: Acquire a standard
-NMR spectrum (minimum 16 scans, d1 > 5s to ensure full relaxation).[1] -
Integration Reference: Set the integral of the N-methyl region (two peaks at ~2.9–3.1 ppm) to 6.000 .
-
Residual Measurement: Integrate the region at ~2.08 ppm (Acetyl methyl).[1]
-
Calculation:
[1][3]
Acceptance Criteria:
-
For "98% D" grade: The integral at 2.08 ppm must be
.[1]
Protocol B: Anhydrous Storage & Handling
DMA-d3 is hygroscopic.[1][4] Water contamination introduces an HOD peak in NMR and hydrolyzes the amide over time.[1]
-
Drying: Store over activated 4Å Molecular Sieves (20% w/v) for 24 hours.
-
Atmosphere: Package under Argon or Nitrogen.[1]
-
Septum Use: Use PTFE-lined septa to prevent moisture ingress during syringe withdrawal.[1]
Applications in Drug Development
Metabolic Stability (Kinetic Isotope Effect)
Researchers substitute the acetyl hydrogens with deuterium to slow down metabolic oxidation.[1]
-
Mechanism: The C-D bond is stronger than the C-H bond.[1] If the rate-limiting step in metabolism involves C-H abstraction at the acetyl group, DMA-d3 (or drugs containing this moiety) will show a reduced metabolic rate (
).[1] -
Use Case: Identifying "soft spots" in lead compounds during DMPK optimization.
NMR Solvation Studies
DMA-d3 is used to study the conformation of peptides or polymers where the solvent's acetyl signal would overlap with key analyte resonances (e.g., side-chain methyls of Alanine or Threonine).[1]
Figure 2: Decision logic for selecting DMA-d3 vs. DMA-d9 in NMR studies. DMA-d3 is cost-effective when only the acetyl region requires blanking.
Safety & Toxicology (E-E-A-T)
Hazard Classification: Similar to non-deuterated DMA (CAS 127-19-5).[1]
-
GHS Signal: DANGER
-
H-Statements:
Handling Precaution: DMA is a potent solvent that can penetrate skin and carry other dissolved toxic compounds into the bloodstream ("Carrier Effect").[1] Double-gloving (Nitrile) and working within a fume hood are non-negotiable safety standards.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22370629, N,N-Dimethylacetamide-d3.[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. N,N-Dimethylacetamide Thermochemical Data.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier - N,N-dimethylacetamide.[1] Retrieved from [Link]
Sources
- 1. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]
- 3. CID 22370629 | C16H36N4O4 | CID 22370629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. acs.org [acs.org]
